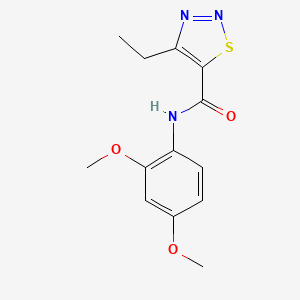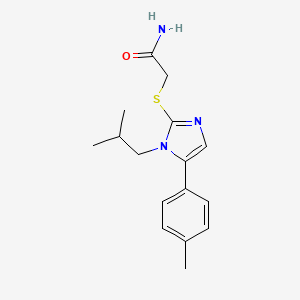
2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, commonly known as IBT, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. IBT is a thioacetamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
The mechanism of action of IBT is not fully understood, but it is believed to be related to its ability to act as an antioxidant and to scavenge free radicals. IBT has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
IBT has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and neuroprotective effects. IBT has also been shown to inhibit the activity of certain enzymes, which may be related to its potential use in the treatment of Alzheimer's disease. Additionally, IBT has been shown to have anticancer properties, which may be related to its ability to induce apoptosis in cancer cells.
实验室实验的优点和局限性
IBT has several advantages for lab experiments, including its ease of synthesis and its potential use in various research applications. However, IBT also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of IBT, including the development of new synthesis methods and the investigation of its potential use in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of IBT and its potential side effects.
合成方法
IBT can be synthesized using various methods, including the reaction of 1-isobutyl-1H-imidazole-2-thiol with p-tolyl chloroacetate in the presence of a base such as potassium carbonate. The reaction leads to the formation of IBT as a yellow solid, which can be purified using column chromatography. Other methods of synthesis include the reaction of 1-isobutyl-1H-imidazole-2-thiol with p-tolylacetyl chloride in the presence of a base such as sodium hydride.
科学研究应用
IBT has been used in various scientific research applications, including the study of the effects of oxidative stress on cells and the role of antioxidants in preventing cell damage. IBT has also been used to study the effects of hypoxia on cells and the potential use of IBT as a neuroprotective agent. Additionally, IBT has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
属性
IUPAC Name |
2-[5-(4-methylphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-11(2)9-19-14(13-6-4-12(3)5-7-13)8-18-16(19)21-10-15(17)20/h4-8,11H,9-10H2,1-3H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKSZJMUONIZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC(C)C)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

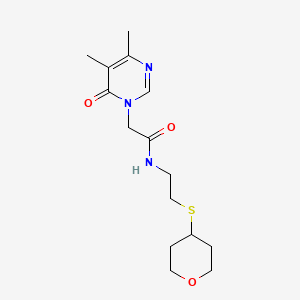
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B2787730.png)

![N'-(1,2-Oxazol-3-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2787737.png)
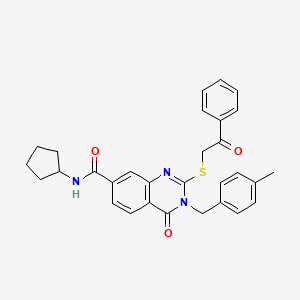
![Benzo[d]thiazol-2-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2787739.png)
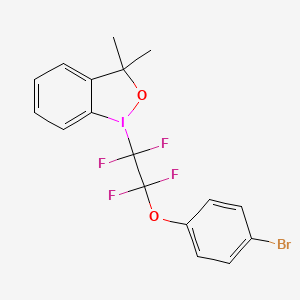
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-(Dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B2787741.png)


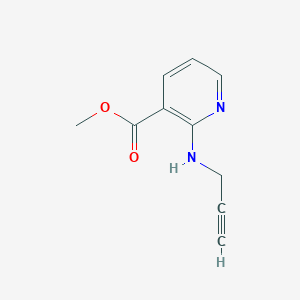
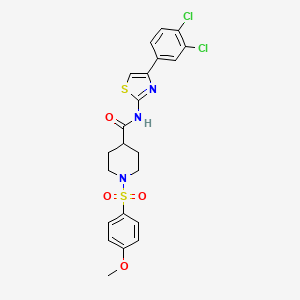
![N-[2-(diethylamino)ethyl]-N'-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2787749.png)
